1-(2-methoxyethyl)-N-[2-(4-methoxyphenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2-Methoxyethyl)-N-[2-(4-methoxyphenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with methoxyethyl and methoxyphenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-N-[2-(4-methoxyphenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxyethyl and methoxyphenoxy groups: These groups are introduced through nucleophilic substitution reactions using corresponding halides or alcohols.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-N-[2-(4-methoxyphenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides and alcohols are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2-Methoxyethyl)-N-[2-(4-methoxyphenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[2-(4-methoxyphenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[2-(4-methoxyphenoxy)ethyl]-4-(3-phenylpropyl)piperidine hydrochloride
- 1-(4-(2-methoxyethyl)phenoxy)-3-((2-(2-methoxyphenoxy)et)amino)-2-propanol hydrochloride
Uniqueness: 1-(2-Methoxyethyl)-N-[2-(4-methoxyphenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H26N2O5 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[2-(4-methoxyphenoxy)ethyl]-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H26N2O5/c1-14-13-15(2)22(10-12-25-3)20(24)18(14)19(23)21-9-11-27-17-7-5-16(26-4)6-8-17/h5-8,13H,9-12H2,1-4H3,(H,21,23) |
InChI Key |
QOAKGQISNGNCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCOC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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